N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide: is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps:
Formation of the furan derivative: The starting material, 2,5-dimethylfuran, undergoes a Friedel-Crafts acylation to introduce the hydroxypropyl group at the 3-position.
Oxalamide formation: The intermediate product is then reacted with oxalyl chloride to form the oxalamide linkage. This step requires anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Methoxyphenyl substitution: Finally, the oxalamide intermediate is reacted with 2-methoxyaniline under acidic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would depend on the nucleophile used in the reaction.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and oxalamide linkage can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-hydroxyphenyl)oxalamide
- N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide
- N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-nitrophenyl)oxalamide
Uniqueness
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-10-13(12(2)25-11)15(21)8-9-19-17(22)18(23)20-14-6-4-5-7-16(14)24-3/h4-7,10,15,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLAKUQLMZQIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=CC=C2OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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